

The Discovery and Isolation of Fellutanine A from *Penicillium fellutanum*: A Technical Guide

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Compound of Interest

Compound Name: **Fellutanine A**

Cat. No.: **B1238303**

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Abstract

Fellutanine A, a diketopiperazine alkaloid, was first isolated from the fungus *Penicillium fellutanum*. As a member of a class of natural products with diverse biological activities, the discovery and characterization of **Fellutanine A** have provided a foundation for further investigation into its potential therapeutic applications. This technical guide offers an in-depth overview of the discovery, isolation, and structural elucidation of **Fellutanine A**, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug development.

Introduction

Penicillium fellutanum, a filamentous fungus, is a known producer of various secondary metabolites, including a range of alkaloids.^[1] Among these are the fellutanines, a family of diketopiperazine alkaloids. **Fellutanine A**, the parent compound of this family, is structurally derived from the cyclic dipeptide of L-tryptophan. Its discovery has spurred interest in the biosynthetic pathways of these complex molecules and the potential biological activities of its derivatives.

This document serves as a comprehensive technical resource, consolidating the available information on the discovery and isolation of **Fellutanine A**. It provides detailed experimental procedures, quantitative data, and visual representations of the workflows involved.

Discovery and Production

Producing Organism

Fellutanine A is produced by the fungal strain *Penicillium fellutanum* VKM F-1073.^[2] This strain serves as the biological source for the isolation of the natural product.

Fermentation Protocol

The production of **Fellutanine A** is achieved through submerged fermentation of *P. fellutanum*.

Culture Medium: The fungus is cultivated on Abe medium. While the exact composition of the Abe medium used in the original isolation is not publicly detailed, a typical Abe's medium formulation for fungal cultivation is provided below for reference.

Table 1: Representative Composition of Abe's Medium

Component	Concentration (g/L)
Glucose	20.0
Peptone	10.0
Malt Extract	20.0
Yeast Extract	5.0
KH ₂ PO ₄	1.0
MgSO ₄ ·7H ₂ O	0.5
Agar (for solid)	15.0
Distilled Water	1 L

Fermentation Conditions: The cultivation is carried out under specific conditions to optimize the production of secondary metabolites.

- Incubation Time: 35 days
- Temperature: 28 °C

- Culture Type: Solid medium (rice-based)[3]

Isolation and Purification of Fellutanine A

The isolation of **Fellutanine A** from the fungal culture involves a multi-step process of extraction and chromatographic purification.

Extraction

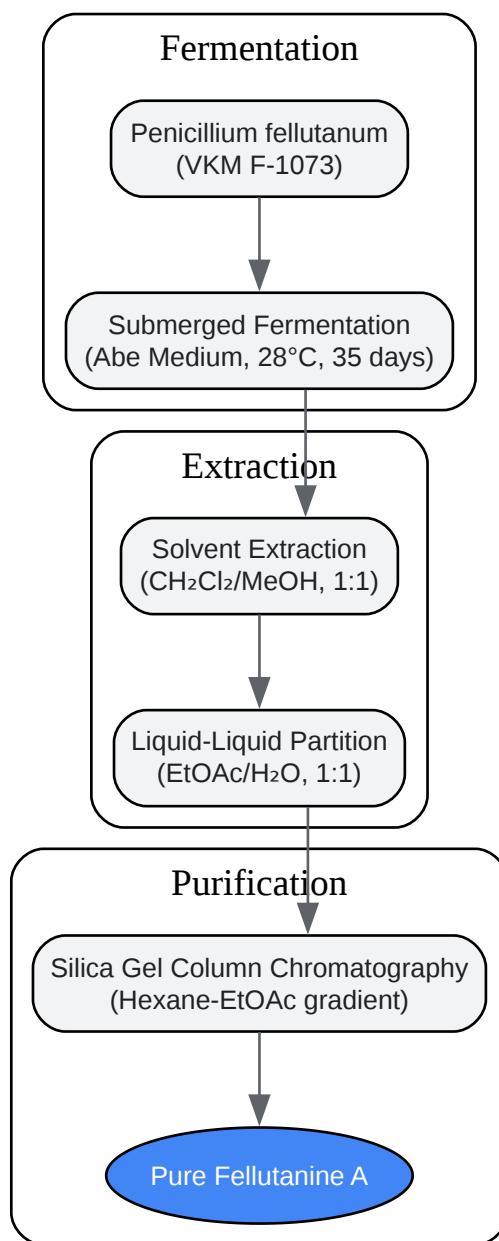
The fermented products, including the fungal mycelium and the solid medium, are the starting materials for the extraction process.

- Solvent System: A mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH) in a 1:1 (v/v) ratio is used for the initial extraction.[3]
- Procedure: The fermented material is extracted five times with the CH_2Cl_2 /MeOH mixture. The combined extracts are then concentrated under vacuum. The resulting residue is further partitioned between ethyl acetate (EtOAc) and water (H_2O) in a 1:1 (v/v) ratio. The ethyl acetate fraction, containing **Fellutanine A**, is collected for further purification.

Chromatographic Purification

The crude ethyl acetate extract is subjected to column chromatography for the purification of **Fellutanine A**.

- Stationary Phase: Silica gel is used as the adsorbent in the chromatography column.
- Mobile Phase: A gradient of hexane and ethyl acetate is employed as the eluent. While the precise gradient is not specified in the available literature, a typical approach involves starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity by increasing the proportion of ethyl acetate.



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Caption: Experimental workflow for the isolation of **Fellutanine A**.

Structural Elucidation

The chemical structure of **Fellutanine A** was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of **Fellutanine A**.

Table 2: Mass Spectrometry Data for **Fellutanine A**

Parameter	Value
Molecular Formula	$C_{22}H_{20}N_4O_2$
Molecular Weight	372.43 g/mol
Ionization Mode	Electrospray Ionization (ESI)

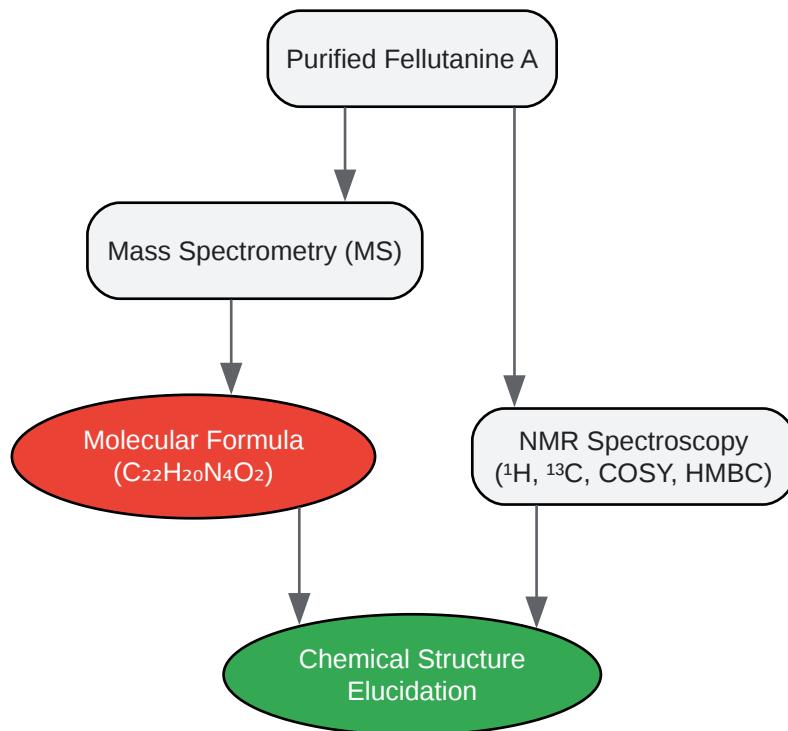
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy were used to elucidate the detailed chemical structure of **Fellutanine A**. The chemical shifts are reported in parts per million (ppm).

Table 3: 1H and ^{13}C NMR Spectroscopic Data for **Fellutanine A**

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, multiplicity, J in Hz)
2	124.8	-
3	168.8	-
3a	-	-
4	-	-
5	120.4	-
6	120.4	-
7	-	-
7a	-	-
8	55.2	-
9	168.8	-
10	34.7	3.05 (dd), 2.34 (dd)
11	55.2	4.08 (ddd)
12	138.3	-
13	-	6.83 (s)
13/17	129.6	-
...

Note: The complete assignment of all proton and carbon signals is not available in the public domain. The data presented is based on reported correlations.[\[4\]](#)



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